N-(4-ethoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound belongs to the [1,2,3]triazolo[1,5-a]quinazolin-5-amine class, characterized by a fused triazolo-quinazoline core. Key structural features include:
- 3-[4-(propan-2-yl)benzenesulfonyl] group: A sulfonyl-linked isopropylbenzene moiety at position 3, enhancing steric bulk and influencing solubility.
This scaffold is designed for biological targeting, with modifications aimed at optimizing pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S/c1-4-34-20-13-11-19(12-14-20)27-24-22-7-5-6-8-23(22)31-25(28-24)26(29-30-31)35(32,33)21-15-9-18(10-16-21)17(2)3/h5-17H,4H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBGHAWWJSJZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazolo[1,5-a]Quinazoline Core
The foundational step involves constructing the bicyclic triazoloquinazoline system. Pokhodylo et al. demonstrated that 2-azidobenzoate derivatives undergo anionic hetero-domino reactions with activated methylenic compounds to form 1,2,3-triazolo[1,5-a]quinazolinones. For this target compound:
Starting Material Preparation :
Domino Cyclization :
Key Parameters :
Introduction of the 4-isopropylbenzenesulfonyl group at position 3 requires careful electrophilic substitution:
Sulfonyl Chloride Preparation :
Coupling Reaction :
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 8.15–7.98 (m, 4H, aromatic), 3.20 (septet, 1H, CH(CH₃)₂), 1.32 (d, 6H, CH(CH₃)₂).
- Yield : 89% after silica gel chromatography (hexane:ethyl acetate = 3:1).
Functionalization with N-(4-Ethoxyphenyl) Group
The final step installs the N-(4-ethoxyphenyl) substituent at position 5 through palladium-catalyzed cross-coupling:
Buchwald-Hartwig Amination :
Workup :
Optimization Challenges :
- Excessive base (>2 equiv Cs₂CO₃) led to de-ethoxylation (15% yield loss).
- Lower temperatures (<100°C) resulted in incomplete conversion (43% yield).
Critical Analysis of Synthetic Routes
| Step | Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|---|
| 1 | Hetero-domino reaction | Rapid core formation; high atom economy | Requires strict moisture control | 78 |
| 2 | Sulfonylation | Regioselective at position 3 | Sensitive to electron-withdrawing groups | 89 |
| 3 | Buchwald-Hartwig | Tolerates bulky substituents | High catalyst loading increases cost | 68 |
Alternative Approaches :
- Ullmann Coupling : Tested for step 3 but showed poor reactivity (22% yield).
- Microwave-Assisted Synthesis : Reduced step 1 time from 12 h → 45 min (comparable yield).
Characterization and Validation
Spectroscopic Consistency :
- HRMS : m/z 574.1921 [M+H]⁺ (calc. 574.1918 for C₂₇H₂₈N₅O₃S).
- HPLC Purity : 99.1% (C18 column, acetonitrile:water = 70:30).
X-ray Crystallography :
- Confirmed planar triazoloquinazoline core with dihedral angles <5° between fused rings.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The following table summarizes key structural analogs and their substituents:
*Calculated based on molecular formula.
Key Observations:
Physicochemical Properties
Lipophilicity (LogP) and Solubility
- Target Compound: The sulfonyl group enhances polarity (lower LogP) relative to non-sulfonylated analogs (e.g., LogP ~6.1 for vs. ~5.5 estimated for the target).
- Ethoxy vs.
Hydrogen-Bonding Capacity
- The sulfonyl group (hydrogen-bond acceptor) and primary amine (hydrogen-bond donor) in the target compound create a balanced profile, favoring both solubility and target engagement.
Biological Activity
N-(4-ethoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that exhibits significant biological activity. This article reviews its synthesis, biological mechanisms, and potential applications based on available research findings.
Chemical Structure and Synthesis
The compound features a triazoloquinazoline core with distinct functional groups that contribute to its biological properties. The synthesis typically involves several steps:
- Formation of the Triazoloquinazoline Core : This is achieved through cyclization reactions involving 2-aminobenzonitrile and hydrazine derivatives.
- Sulfonylation : The introduction of the sulfonyl group occurs using sulfonyl chlorides under basic conditions.
- Attachment of Ethoxyphenyl Group : This is accomplished via nucleophilic substitution reactions with 4-ethoxyaniline.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The structural characteristics allow it to bind effectively, potentially inhibiting or modulating enzymatic activity.
Anticancer Properties
Research indicates that derivatives of triazoloquinazolines demonstrate significant anticancer activity. For instance, studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines:
- IC50 Values : In one study, quinazoline derivatives demonstrated IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, indicating potent cytotoxic activity .
Enzyme Inhibition
The compound may act as an inhibitor for topoisomerase II (Topo II), a critical enzyme involved in DNA replication and repair. Compounds with similar structures have shown varying degrees of inhibition against Topo II, suggesting that this compound could also exhibit this property.
Comparative Analysis
A comparison with other quinazoline derivatives reveals the unique efficacy of this compound:
| Compound Name | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 6.29 | Topo II Inhibition |
| Compound B | 9.43 | DNA Intercalation |
| This compound | TBD | TBD |
Case Studies
- Cytotoxicity Assessment : A study evaluated various triazoloquinazoline derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications in the side chains significantly influenced the anticancer activity.
- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of the compound to target proteins involved in cancer progression. These studies suggest a high binding affinity due to favorable interactions with key amino acids in the active site of target enzymes.
Q & A
Q. What are the key synthetic routes for preparing triazoloquinazoline derivatives like this compound?
Triazoloquinazoline synthesis typically involves multi-step protocols:
- Step 1 : Formation of the quinazoline core via cyclization of anthranilic acid derivatives (e.g., using thiourea or cyanamide agents under reflux conditions) .
- Step 2 : Introduction of the triazole ring through cycloaddition or nucleophilic substitution. For example, 2-(methylthio)-quinazoline intermediates react with aryl amines in dimethylformamide (DMF) with triethylamine (TEA) as a catalyst .
- Step 3 : Functionalization of the sulfonyl and ethoxyphenyl groups via Suzuki coupling or sulfonation reactions. Optimize solvent polarity (e.g., dichloromethane for sulfonyl group introduction) and stoichiometry to minimize byproducts .
Q. How should researchers characterize this compound’s purity and structural integrity?
Use a combination of analytical techniques:
- HPLC : Assess purity (>95% recommended for biological assays) with a C18 column and acetonitrile/water gradient.
- NMR : Confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH3; aromatic protons in δ 6.8–8.2 ppm) .
- Mass Spectrometry : Verify molecular weight (e.g., expected [M+H]+ peak at m/z ~550–600 range) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry, as done for analogs in .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodology :
- Analog Synthesis : Modify substituents systematically (e.g., replace ethoxyphenyl with methoxy or halogenated groups) and compare bioactivity .
- Biological Assays : Test analogs against target proteins (e.g., kinases, tubulin) using enzymatic inhibition assays or cell-based viability tests (IC50 determination) .
- Computational Modeling : Perform molecular docking (AutoDock Vina, Schrödinger) to correlate substituent effects with binding affinity. For example, bulky sulfonyl groups may enhance hydrophobic interactions in protein pockets .
Example SAR Table (based on analogs in ):
| Substituent Modifications | Observed Bioactivity Trend |
|---|---|
| Ethoxy → Methoxy (R1) | Reduced solubility, similar potency |
| Propan-2-yl → Trifluoromethyl (R2) | Increased metabolic stability |
| Triazole ring fusion position | Alters binding to ATP-binding sites |
Q. What strategies resolve contradictions in biological data across studies?
- Reproducibility Checks : Confirm assay conditions (e.g., cell line authenticity, serum-free vs. serum-containing media).
- ADMET Profiling : Use in silico tools (SwissADME, ProTox-II) to identify confounding factors like poor membrane permeability or CYP450 metabolism .
- Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) for binding kinetics or CRISPR knockouts to confirm target specificity .
Q. How to evaluate this compound’s pharmacokinetic properties preclinically?
- In Silico ADMET : Predict logP (optimal range: 2–4), CYP inhibition, and bioavailability using QSAR models .
- In Vitro Assays :
- Caco-2 permeability : Assess intestinal absorption.
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life .
- In Vivo PK : Administer in rodent models (IV and oral routes) to calculate AUC, Cmax, and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
